

# Technical Support Center: Interpreting Augmentin® (Amoxicillin-Clavulanate) Susceptibility Test Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Augmentin |           |
| Cat. No.:            | B1666128  | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting amoxicillin-clavulanate susceptibility test results.

### Frequently Asked Questions (FAQs)

Q1: Why do I get different amoxicillin-clavulanate susceptibility results for the same isolate when using CLSI versus EUCAST guidelines?

This is a well-documented issue and a primary challenge in amoxicillin-clavulanate susceptibility testing. The discrepancy arises from fundamental differences in the methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]

- CLSI Methodology: Recommends using a fixed 2:1 ratio of amoxicillin to clavulanate. This
  means the concentration of clavulanate increases proportionally with the concentration of
  amoxicillin.[1]
- EUCAST Methodology: Recommends using a fixed concentration of 2 μg/mL of clavulanate, regardless of the amoxicillin concentration.[1]

This methodological difference can lead to different Minimum Inhibitory Concentration (MIC) values and, consequently, different susceptibility categorizations (Susceptible, Intermediate, or

### Troubleshooting & Optimization





Resistant).[2][4][5] Studies have shown low agreement between the two methods, with the EUCAST methodology often categorizing more isolates as resistant.[2][4][6]

Q2: Which guideline, CLSI or EUCAST, is more clinically relevant for predicting patient outcomes?

Some studies suggest that EUCAST-derived MICs may be more predictive of clinical failure in patients with bloodstream infections caused by Enterobacterales.[1][4][6] The rationale for the fixed concentration of clavulanate in the EUCAST guidelines is based on the principle that a minimum concentration of the inhibitor is necessary to effectively neutralize  $\beta$ -lactamase enzymes.[1] However, the CLSI has recently re-evaluated its breakpoints, retaining the 2:1 ratio but revising dosing-related comments, indicating ongoing debate and refinement in this area.[7][8] The choice of which guideline to follow may depend on local laboratory standards and regulatory requirements.

Q3: My automated susceptibility testing system gives an intermediate result for amoxicillinclavulanate. How should I interpret this?

An "intermediate" result suggests that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated (e.g., in urine) or when a higher than normal dosage of the drug can be used.[9] It is crucial to consider the site of infection when interpreting an intermediate result. For systemic infections, an intermediate result may indicate that the treatment is less likely to be successful. It is advisable to consider alternative therapeutic options, especially for serious infections.

Q4: Can I use ampicillin-sulbactam susceptibility results to predict amoxicillin-clavulanate susceptibility?

No, susceptibility to ampicillin-sulbactam does not reliably predict susceptibility to amoxicillin-clavulanate. [10] Although both are  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations, clavulanate and sulbactam have different inhibitory profiles against various  $\beta$ -lactamase enzymes. [10] Therefore, amoxicillin-clavulanate susceptibility should be determined by testing the drug directly.

Q5: What are the common mechanisms of resistance to amoxicillin-clavulanate?



Resistance to amoxicillin-clavulanate in bacteria, particularly in Escherichia coli, can be mediated by several mechanisms:

- Hyperproduction of β-Lactamases: Overexpression of certain β-lactamase enzymes, such as TEM-1, can overwhelm the inhibitory effect of clavulanate.
- Production of Inhibitor-Resistant  $\beta$ -Lactamases (IRTs): These are mutated forms of  $\beta$ -lactamases (e.g., TEM enzymes) that are less susceptible to inhibition by clavulanate.
- Production of OXA-type β-Lactamases: Some OXA enzymes are inherently less susceptible to clavulanate inhibition.
- Overproduction of Chromosomal AmpC  $\beta$ -Lactamases: These enzymes are typically not well-inhibited by clavulanate.
- Porin Modifications: Changes in the bacterial outer membrane porins can reduce the influx of the drug into the bacterial cell.

## Troubleshooting Guides Issue 1: Discrepant Results Between Disk Diffusion and MIC Methods

Problem: The disk diffusion test indicates susceptibility, but the broth microdilution (MIC) test shows resistance, or vice versa.

Possible Causes and Solutions:



| Possible Cause       | Troubleshooting Steps                                                                                                                                                                                                                                                                     |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inoculum Density     | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard for both methods. An inoculum that is too heavy can lead to smaller zone sizes (falsely resistant) in disk diffusion, while an inoculum that is too light can result in larger zones (falsely susceptible).[11] |
| Media Quality        | Use Mueller-Hinton agar (MHA) for disk diffusion and cation-adjusted Mueller-Hinton broth (CAMHB) for broth microdilution from a reputable supplier. The pH and cation concentration of the media can affect antibiotic activity.[13][14]                                                 |
| Disk/Reagent Potency | Check the expiration date and storage conditions of the amoxicillin-clavulanate disks and MIC panels. Clavulanate is particularly labile.[15]                                                                                                                                             |
| Reading of Results   | For disk diffusion, measure the zone of complete inhibition. For MIC, determine the lowest concentration that completely inhibits visible growth. Inconsistent reading can lead to errors.[11]                                                                                            |
| Presence of ESBLs    | Some Extended-Spectrum β-Lactamase (ESBL)-producing organisms may show a susceptible zone in disk diffusion but have an elevated MIC. Consider performing an ESBL confirmatory test.                                                                                                      |

### Issue 2: Poorly Defined Zone Edges in Disk Diffusion

Problem: The zone of inhibition around the amoxicillin-clavulanate disk is hazy or has indistinct edges, making it difficult to measure accurately.



### Possible Causes and Solutions:

| Possible Cause Troubleshooting Steps |                                                                                                                                                                                                                          |  |
|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Mixed Culture                        | Ensure the inoculum is prepared from a pure culture. Streak for isolation and repeat the test with a well-isolated colony.                                                                                               |  |
| Slow-Growing Organism                | If the organism is a slow grower, the standard incubation time may not be sufficient. Consult relevant guidelines for appropriate incubation conditions.                                                                 |  |
| Heteroresistance                     | The bacterial population may contain a subpopulation of resistant cells. This can manifest as colonies within the zone of inhibition. Repeat the test and consider an alternative testing method like MIC determination. |  |
| Media Issues                         | Ensure the agar depth is uniform (4 mm) and the surface is dry before applying the disks.[16]                                                                                                                            |  |

### **Quantitative Data Summary**

Table 1: Comparison of Amoxicillin-Clavulanate Susceptibility Categorization of E. coli Isolates by CLSI and EUCAST Methodologies



| Study/Reference         | Total Isolates | Agreement                   | Discrepant Results (EUCAST Resistant / CLSI Susceptible or Intermediate)                            |
|-------------------------|----------------|-----------------------------|-----------------------------------------------------------------------------------------------------|
| Delgado-Valverde et al. | 264            | 24% (kappa index)           | 53.4% Resistant by<br>EUCAST vs. 19.7%<br>by CLSI[6]                                                |
| Vanstokstraeten et al.  | 237            | 55.0%                       | In 107 discrepant results, 94.1% were more resistant by EUCAST[2]                                   |
| Oteo et al.             | 160            | 25.6% (essential agreement) | For ESBL-producers,<br>55% were resistant by<br>EUCAST (2 mg/L<br>clavulanate) vs. 0% by<br>CLSI[5] |

Table 2: CLSI and EUCAST Breakpoints for Amoxicillin-Clavulanate against Enterobacterales

| Guideline | Susceptible                | Intermediate | Resistant                  |
|-----------|----------------------------|--------------|----------------------------|
| CLSI      | ≤ 8/4 µg/mL                | 16/8 μg/mL   | ≥ 32/16 µg/mL              |
| EUCAST    | ≤ 8 µg/mL<br>(Amoxicillin) | -            | > 8 μg/mL<br>(Amoxicillin) |

Note: CLSI breakpoints are based on a 2:1 ratio of amoxicillin/clavulanate. EUCAST breakpoints are for amoxicillin with a fixed clavulanate concentration of 2  $\mu$ g/mL.

## Experimental Protocols Broth Microdilution for Amoxicillin-Clavulanate MIC (CLSI Guideline)



- Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension should be used within 15 minutes.
- Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Inoculate Plate: Inoculate the microtiter plate containing serial twofold dilutions of amoxicillinclavulanate (in a 2:1 ratio) with the diluted bacterial suspension. Also, include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible bacterial growth.

### Disk Diffusion for Amoxicillin-Clavulanate Susceptibility (EUCAST Guideline)

- Prepare Inoculum: Prepare an inoculum suspension in saline with a turbidity equivalent to a
   0.5 McFarland standard.[12]
- Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
   [12][15] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.[12]
   [15]
- Apply Disk: Within 15 minutes of inoculation, apply an amoxicillin-clavulanate disk (e.g., 20 μg amoxicillin and 10 μg clavulanate) to the center of the agar surface.[15]
- Incubation: Invert the plate and incubate at 35°C ± 1°C in ambient air for 16-20 hours.[12]
- Reading Results: Measure the diameter of the zone of complete inhibition in millimeters.
   Interpret the result as Susceptible (S) or Resistant (R) based on the EUCAST zone diameter breakpoints.



### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of amoxicillin-clavulanate.



Click to download full resolution via product page

Caption: Comparison of CLSI and EUCAST workflows for MIC testing.





Click to download full resolution via product page

Caption: Decision tree for troubleshooting inconsistent results.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. A comparison of E. coli susceptibility for amoxicillin/clavulanic acid according to EUCAST and CLSI guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. idus.us.es [idus.us.es]
- 6. [PDF] MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 7. Amoxicillin-Clavulanate Breakpoints Against Enterobacterales: Rationale for Revision by the Clinical and Laboratory Standards Institute PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amoxicillin-Clavulanate Breakpoints Against<i>Enterobacterales</i>: Rationale for Revision by the Clinical and Laborato... [ouci.dntb.gov.ua]
- 9. Effects of Following National Committee for Clinical Laboratory Standards and Deutsche Industrie Norm-Medizinische Mikrobiologie Guidelines, Country of Isolate Origin, and Site of Infection on Susceptibility of Escherichia coli to Amoxicillin-Clavulanate (Augmentin) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. studypool.com [studypool.com]
- 14. benchchem.com [benchchem.com]
- 15. nicd.ac.za [nicd.ac.za]
- 16. infectioncontrol.org.ua [infectioncontrol.org.ua]



To cite this document: BenchChem. [Technical Support Center: Interpreting Augmentin® (Amoxicillin-Clavulanate) Susceptibility Test Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666128#challenges-in-interpreting-augmentin-susceptibility-test-results]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com